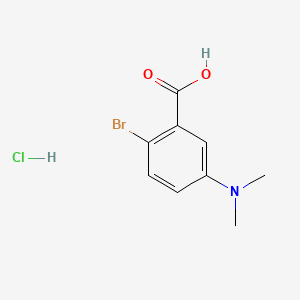

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

2-bromo-5-(dimethylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-11(2)6-3-4-8(10)7(5-6)9(12)13;/h3-5H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMCFMLZTZKEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681856 | |

| Record name | 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-55-1 | |

| Record name | Benzoic acid, 2-bromo-5-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. As a halogenated aminobenzoic acid derivative, its unique electronic and steric properties make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The hydrochloride salt form is often utilized to enhance solubility and stability, critical parameters in drug development and various chemical applications.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding and effective utilization of this compound.

Chemical Identity and Core Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-(dimethylamino)benzoic acid;hydrochloride | PubChem[1] |

| CAS Number | 1280786-55-1 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₁BrClNO₂ | PubChem[1] |

| Molecular Weight | 280.55 g/mol | Sigma-Aldrich |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl | PubChem[1] |

| InChI Key | IMMCFMLZTZKEEX-UHFFFAOYSA-N | Sigma-Aldrich |

| Purity (Typical) | ≥98% | Sigma-Aldrich |

Physicochemical Properties: A Deeper Dive

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While specific experimental data for this compound is not widely published, we can infer and predict certain characteristics based on its structure and data from related compounds. Furthermore, established analytical procedures can be employed for precise characterization.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystalline structure of the compound. For hydrochloride salts of organic molecules, the melting point is often a decomposition temperature.

-

Predicted/Estimated Value: Based on related compounds like 3-Bromo-2-methylbenzoic acid (m.p. 152-156 °C)[2] and 2-bromobenzoic acid (m.p. 144-147 °C)[3], it is anticipated that this compound will have a relatively high melting point, likely with decomposition, in the range of 150-200 °C.

-

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point is the capillary method using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the expected melting point is approached.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Causality in Experimental Choice: The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. A wide melting range is often indicative of impurities.

-

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a compound's utility in various applications, from reaction chemistry to pharmacology. As a hydrochloride salt, 2-Bromo-5-(dimethylamino)benzoic acid is expected to have higher aqueous solubility than its free base form.

-

Predicted/Estimated Solubility Profile:

-

Water: Moderately soluble. The presence of the polar carboxylic acid and the hydrochloride salt of the amine group should enhance water solubility. The solubility of 4-aminobenzoic acid in water is a point of comparison[4][5][6][7].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Likely soluble, given that both the carboxylic acid and the amine salt can interact with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the molecule.

-

-

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved. Performing the analysis at multiple time points can validate that equilibrium has been reached.

-

Caption: Shake-Flask Method for Solubility.

pKa (Acid Dissociation Constant)

The pKa values of a molecule are crucial for predicting its ionization state at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. This compound has two ionizable groups: the carboxylic acid and the protonated dimethylamino group.

-

Predicted/Estimated pKa Values:

-

Carboxylic Acid: The pKa of benzoic acid is approximately 4.2. The presence of an electron-withdrawing bromine atom in the ortho position is expected to lower the pKa (increase acidity) to a value likely between 2.5 and 3.5.

-

Dimethylamino Group: The pKa of the conjugate acid of a typical aryldimethylamine is around 4-5.

-

-

Experimental Protocol for pKa Determination (Potentiometric Titration):

This is a highly accurate method for determining pKa values.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point. For a compound with multiple pKa values, multiple inflection points will be observed.

Authoritative Grounding: This method is a standard and widely accepted technique for pKa determination, described in various pharmacopeias and analytical chemistry texts.

-

Spectral Properties

Spectral data provides invaluable information about the molecular structure and is essential for identity confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Predicted Spectrum: A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:

-

A singlet for the two methyl groups of the dimethylamino moiety.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring. The electronic effects of the bromo, dimethylamino, and carboxylic acid groups will influence their chemical shifts and coupling patterns.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with deuterium in solvents like D₂O.

-

A signal for the proton on the protonated amine, which may also be a broad, exchangeable peak.

-

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

Predicted Spectrum: The IR spectrum would be expected to show characteristic absorption bands for:

-

A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch for the carboxylic acid, around 1700 cm⁻¹.

-

C-N stretching vibrations.

-

N-H stretching from the hydrochloride salt.

-

Aromatic C-H and C=C stretching vibrations.

-

A C-Br stretching vibration in the fingerprint region.

-

-

Safety and Handling

As with any chemical compound, proper handling of this compound is essential. While specific toxicity data is not available, information for related compounds suggests that it should be handled with care.

-

General Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key physical properties, offering both predicted values based on chemical principles and established, robust protocols for their experimental determination. By applying these methodologies, researchers can obtain the precise data necessary to confidently and effectively utilize this compound in their work, ensuring both scientific rigor and safety.

References

-

This compound . PubChem. [Link]

-

4-Aminobenzoic acid - Solubility of Things . Solubility of Things. [Link]

-

2-Bromobenzoic acid - Solubility of Things . Solubility of Things. [Link]

-

Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications . Autech Industry Co., Limited. [Link]

-

Chemical Properties of 2-Bromobenzoic acid, phenyl ester . Cheméo. [Link]

-

2-Bromobenzoic acid . PubChem. [Link]

-

4-Aminobenzoic Acid . PubChem. [Link]

-

2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2) . PubChemLite. [Link]

Sources

- 1. This compound | C9H11BrClNO2 | CID 53216700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

"2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" molecular weight

An In-depth Technical Guide to 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride: Properties, Synthesis, and Analytical Characterization for Pharmaceutical Research

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of novel molecular entities depend on the availability of versatile chemical building blocks. This compound is one such compound, offering a unique combination of functional groups that make it a valuable intermediate for synthetic chemists. Its structure, featuring a carboxylic acid, a dimethylamino group, and a bromine atom on an aromatic scaffold, presents multiple reaction handles for molecular elaboration.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth examination of the physicochemical properties, a plausible and detailed synthetic route, robust analytical characterization protocols, and potential applications of this compound in pharmaceutical research. The methodologies described herein are grounded in established chemical principles, emphasizing not only the procedural steps but also the underlying scientific rationale to ensure reproducibility and validation.

Part 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in synthesis and drug design. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-(dimethylamino)benzoic acid;hydrochloride | [1] |

| CAS Number | 1280786-55-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [1] |

| Molecular Weight | 280.54 g/mol | [1][2][3] |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl | [1] |

| InChIKey | IMMCFMLZTZKEEX-UHFFFAOYSA-N | [1][3] |

| Parent Compound | 2-Bromo-5-(dimethylamino)benzoic acid | [4][5] |

The molecule's structure incorporates three key functional groups that dictate its chemical behavior:

-

Carboxylic Acid (-COOH): This group provides a primary site for modification, most commonly through amide bond formation, enabling linkage to other molecules or scaffolds.

-

Bromo Group (-Br): The bromine atom ortho to the carboxylic acid is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Dimethylamino Group (-N(CH₃)₂): This tertiary amine acts as an electron-donating group, influencing the reactivity of the aromatic ring. It also provides a basic center that can be protonated, enhancing aqueous solubility, which is a critical factor in drug development. The hydrochloride salt form ensures higher stability and improved handling properties.

Caption: Chemical structure of the title compound.

Part 2: Synthesis and Purification

While numerous vendors supply this compound, understanding its synthesis is crucial for process development and cost management. Below is a plausible, robust synthetic pathway derived from established organic chemistry transformations for analogous structures.[6][7][8]

Proposed Synthetic Pathway

The synthesis can be logically approached in three stages: 1) Reductive amination/alkylation to install the dimethylamino group, 2) Ortho-bromination of the benzoic acid, and 3) Formation of the hydrochloride salt. An alternative is to start from a pre-brominated precursor.

Caption: Plausible multi-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Dimethylamino)benzoic acid

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-aminobenzoic acid (1 equiv.), potassium carbonate (K₂CO₃, 3 equiv.), and dimethylformamide (DMF, 5 mL/g of starting material).

-

Reaction: Add iodomethane (CH₃I, 2.5 equiv.) dropwise to the stirred suspension at room temperature.

-

Causality: Potassium carbonate acts as a base to deprotonate the amine and the carboxylic acid. Iodomethane is the methylating agent. An excess is used to ensure exhaustive methylation to the tertiary amine. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

-

Execution: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it into ice-water (200 mL). Acidify the aqueous solution to pH 4-5 with 1M HCl. The product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(dimethylamino)benzoic acid.

Step 2: Synthesis of 2-Bromo-5-(dimethylamino)benzoic acid

-

Setup: In a 250 mL flask protected from light, dissolve the product from Step 1 (1 equiv.) in glacial acetic acid (10 mL/g).

-

Reaction: Add N-Bromosuccinimide (NBS, 1.1 equiv.) portion-wise to the solution at room temperature.

-

Causality: The powerful electron-donating dimethylamino group activates the aromatic ring, directing bromination to the ortho and para positions. The position ortho to the carboxylic acid and para to the amino group is sterically accessible and electronically favored. Acetic acid is a suitable polar protic solvent.

-

-

Execution: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or HPLC until the starting material is consumed.

-

Workup: Pour the reaction mixture into a beaker of ice-water (200 mL). A precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove acetic acid and succinimide.

Step 3: Formation of Hydrochloride Salt and Purification

-

Salt Formation: Suspend the crude 2-Bromo-5-(dimethylamino)benzoic acid in diethyl ether. Add a 4M solution of HCl in 1,4-dioxane dropwise with vigorous stirring until precipitation is complete.

-

Causality: The basic dimethylamino group is protonated by HCl to form the hydrochloride salt. The salt has significantly lower solubility in non-polar solvents like diethyl ether, causing it to precipitate, which aids in its isolation.

-

-

Purification: Collect the solid salt by vacuum filtration. Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).

-

Drying: Dry the final white to off-white crystalline solid in a vacuum oven at 40-50°C to yield the final product.

Part 3: Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the final compound is a critical, self-validating process. Each analytical technique provides a piece of the puzzle, and together they build a complete picture of the molecule.

Caption: A self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9] The expected spectral data for the free base in a solvent like DMSO-d₆ are detailed below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~13.0 (broad s, 1H) | -COOH | ~168.0 | C=O |

| ~7.8 (d, 1H) | Ar-H | ~152.0 | C-N |

| ~7.2 (dd, 1H) | Ar-H | ~135.0 | C-H |

| ~6.9 (d, 1H) | Ar-H | ~125.0 | C-COOH |

| ~3.0 (s, 6H) | -N(CH₃)₂ | ~118.0 | C-H |

| ~115.0 | C-Br | ||

| ~112.0 | C-H | ||

| ~40.0 | -N(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-Bromo-5-(dimethylamino)benzoic acid (the free base), the spectrum should show:

-

Molecular Ion (M⁺): A pair of peaks corresponding to the two stable isotopes of bromine.

-

m/z ≈ 243.0 for the ⁷⁹Br isotope.

-

m/z ≈ 245.0 for the ⁸¹Br isotope.

-

-

Isotopic Pattern: The relative intensity of these two peaks should be approximately 1:1, which is the characteristic signature of a molecule containing one bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

Protocol for Purity Assessment:

-

System: A reverse-phase HPLC (RP-HPLC) with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Causality: The gradient elution ensures that both polar impurities and the less polar product are effectively separated and eluted from the C18 (non-polar) stationary phase. TFA is used as an ion-pairing agent to improve peak shape for the acidic and basic functionalities.

-

-

Detection: UV detection at 254 nm.

-

Validation: The purity is calculated by dividing the peak area of the product by the total area of all peaks in the chromatogram. A purity level of ≥98% is typically required for use in drug discovery applications.

Part 4: Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile scaffold and intermediate in the synthesis of biologically active molecules.

-

Scaffold for Library Synthesis: The three distinct functional groups allow for orthogonal chemical modifications. One can first perform an amide coupling at the carboxylic acid, followed by a Suzuki or Buchwald-Hartwig coupling at the bromo-position, enabling the rapid generation of a diverse library of compounds for high-throughput screening.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as an initial fragment that binds to a biological target. Subsequent optimization can involve growing the molecule from the bromine or carboxylic acid positions to enhance potency and selectivity.

-

Intermediate for API Synthesis: Many complex active pharmaceutical ingredients (APIs) are built using halogenated benzoic acids.[10][11][12] This compound could be a key starting material for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or other therapeutic agents.

-

Improving Physicochemical Properties: The dimethylamino group can be crucial for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. Its basicity can be leveraged to improve solubility and oral absorption, a common challenge in drug development.[13]

Conclusion

This compound is more than just a chemical reagent; it is a well-equipped tool for innovation in pharmaceutical research. Its defined physicochemical properties, straightforward synthetic accessibility, and clear analytical profile make it a reliable building block. The strategic combination of a carboxylic acid for amide linkages, a bromine atom for cross-coupling reactions, and a basic amino group for property modulation provides chemists with a powerful platform to design and create the next generation of therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Appchem. (n.d.). 2-Bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

-

MOLBASE. (n.d.). 5-bromo-2-dimethylamino-benzoic acid|77265-72-6. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2). Retrieved from [Link]

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2014). accessdata.fda.gov. Retrieved from [Link]

Sources

- 1. This compound | C9H11BrClNO2 | CID 53216700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 1280786-55-1 [sigmaaldrich.com]

- 4. appchemical.com [appchemical.com]

- 5. PubChemLite - 2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 7. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

"2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Preamble: Charting a Course into the Unknown

In drug discovery and chemical biology, we often encounter novel chemical entities with uncharacterized biological functions. This compound presents such a case. A survey of the scientific literature reveals a conspicuous absence of data regarding its mechanism of action. This guide, therefore, is not a retrospective summary but a prospective blueprint. It is designed for researchers, scientists, and drug development professionals, providing a rigorous, field-proven framework for systematically uncovering the biological targets and molecular pathways modulated by this compound. We will proceed from foundational principles of chemical structure analysis to the design of a multi-tiered experimental cascade, ensuring that each step logically informs the next in a self-validating system.

Structural and Physicochemical Analysis: Decoding the Pharmacophore

The structure of this compound offers initial clues to its potential biological role. A systematic analysis of its constituent functional groups provides the basis for forming a testable hypothesis.

-

Benzoic Acid Core: The carboxylic acid moiety is a cornerstone in drug design, often acting as a key pharmacophoric element.[1][2][3] It is highly polar and can engage in strong hydrogen bonding and electrostatic interactions, frequently anchoring a molecule to a binding site within an enzyme or receptor.[4][5] Many nonsteroidal anti-inflammatory drugs (NSAIDs), for example, feature a carboxylic acid group essential for their inhibition of cyclooxygenase enzymes.[4][5]

-

Dimethylamino Group: This tertiary amine is an electron-donating group that significantly influences the electronic properties of the aromatic ring. Its presence can enhance solubility, bioavailability, and binding affinity.[6][7] The dimethylamino pharmacophore is found in a wide array of FDA-approved drugs, contributing to activities ranging from anticancer to antihistaminic properties.[6][7] Its basic nature means it will be protonated at physiological pH, allowing for potent ionic interactions.

-

Bromo Substituent: The bromine atom is an electron-withdrawing halogen. Its presence alters the acidity of the carboxylic acid and the electron distribution of the phenyl ring.[8] Furthermore, halogens can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, which can contribute to binding affinity and selectivity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Inference | Rationale |

| pKa | ~3.5 - 4.5 | The electron-withdrawing bromo group is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid (pKa ~4.2). |

| LogP | Moderate | The lipophilic bromo and methyl groups are offset by the polar, ionizable carboxylic acid and dimethylamino groups. |

| Primary Interaction Modes | Ionic Bonding, Hydrogen Bonding, Halogen Bonding, π-stacking | Based on the combination of ionizable groups, a halogen atom, and an aromatic ring.[9] |

Based on this analysis, a plausible starting hypothesis is that This compound functions as an inhibitor of an enzyme, utilizing its charged moieties and halogen to bind with high affinity to a specific active or allosteric site.

A Multi-Stage Strategy for Target Identification and Mechanism Deconvolution

To test our hypothesis, we will employ a phased approach, beginning with broad, unbiased screening to identify potential protein targets and progressively narrowing our focus to validate the mechanism at the molecular, cellular, and organismal levels.

Caption: Overall workflow for mechanism of action elucidation.

Experimental Protocols: From Target Discovery to Validation

This section provides detailed methodologies for the key experimental phases.

Phase 1 Protocol: Unbiased Target Identification

To identify direct binding partners of the compound, we will use a label-free method, Drug Affinity Responsive Target Stability (DARTS), which avoids chemical modification of the small molecule.[10][11]

Objective: To identify proteins that are stabilized against proteolysis upon binding to this compound.

Methodology: Drug Affinity Responsive Target Stability (DARTS)

-

Lysate Preparation:

-

Culture a relevant cell line (e.g., HeLa or a disease-relevant line) to ~80-90% confluency.

-

Harvest cells and lyse in M-PER buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

-

Determine protein concentration using a BCA assay.

-

-

Compound Incubation:

-

Aliquot 100 µg of proteome into multiple tubes.

-

Treat aliquots with either the test compound (e.g., at 10x and 100x the expected IC₅₀) or vehicle control (DMSO).

-

Incubate at room temperature for 1 hour to allow for binding.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin) to each tube at a predetermined optimal concentration.

-

Incubate at room temperature for 30 minutes. The optimal time and protease concentration must be determined empirically to achieve significant but not complete digestion in the control sample.

-

Stop the reaction by adding an excess of a chelating agent (e.g., EDTA) and heating at 95°C for 5 minutes.

-

-

Analysis by Mass Spectrometry:

-

Run digested samples on an SDS-PAGE gel to visually confirm differential digestion patterns.

-

For proteome-wide analysis, subject the samples to in-solution trypsin digestion, followed by tandem mass tag (TMT) labeling for relative quantification.

-

Analyze samples via LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly less digested (more abundant) in the compound-treated samples compared to the vehicle control. These are the candidate binding proteins.

-

Caption: Workflow for the DARTS target identification protocol.

Phase 2 Protocol: In Vitro Enzymatic Inhibition Assay

Once a candidate enzyme target is identified (e.g., a specific kinase or phosphatase), its inhibition must be validated biochemically.[12][13][14]

Objective: To determine the potency (IC₅₀) and mechanism of inhibition of the compound against the purified candidate enzyme.

Methodology: Enzyme Inhibition Assay (Generic)

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant target enzyme in an appropriate assay buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Add the enzyme solution to all wells except the negative control.

-

Pre-incubate for 15 minutes at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to all wells.

-

Measure product formation over time using a plate reader (e.g., monitoring absorbance, fluorescence, or luminescence). The detection method will be specific to the enzyme and substrate used (e.g., ADP-Glo™ for kinases).[15]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Normalize the velocities to the positive control (100% activity).

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

To determine the mechanism (e.g., competitive, non-competitive), repeat the assay with varying substrate concentrations and analyze the data using Lineweaver-Burk plots.[14][16]

-

Table 2: Expected Outcomes from Kinetic Analysis

| Inhibition Type | Lineweaver-Burk Plot Observation | Interpretation |

| Competitive | Lines intersect on the y-axis (Vmax unchanged, Km increases). | Inhibitor binds to the active site, competing with the substrate. |

| Non-competitive | Lines intersect on the x-axis (Km unchanged, Vmax decreases). | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. |

| Uncompetitive | Lines are parallel. | Inhibitor binds only to the enzyme-substrate complex. |

Phase 3 Protocol: Cell-Based Signaling Pathway Assay

Validating that the compound affects the target in a live-cell context is critical.[17][18][19]

Objective: To confirm target engagement and measure the compound's effect on a relevant downstream signaling pathway.

Methodology: Reporter Gene Assay

-

Cell Line Engineering:

-

Use a cell line that expresses the target of interest.

-

Transfect the cells with a reporter plasmid. This plasmid contains a transcriptional response element specific to the signaling pathway regulated by the target enzyme, upstream of a reporter gene (e.g., Luciferase or GFP).

-

Generate a stable cell line expressing the reporter construct.

-

-

Assay Procedure:

-

Plate the stable reporter cell line in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 6-24 hours).

-

After treatment, stimulate the signaling pathway with an appropriate agonist (if required).

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding luciferin and measuring luminescence).

-

-

Data Analysis:

-

Normalize the reporter signal to a cell viability assay (e.g., CellTiter-Glo®) run in parallel to control for cytotoxicity.

-

Plot the normalized reporter activity versus log[Compound] to determine the cellular EC₅₀ or IC₅₀. A change in the reporter signal confirms that the compound is modulating the intended pathway within an intact cellular system.

-

Caption: Hypothetical signaling pathway for a cell-based reporter assay.

Concluding Remarks and Future Directions

The absence of existing data for this compound necessitates a systematic, hypothesis-driven approach to uncover its mechanism of action. The framework presented in this guide—from structural analysis and unbiased target identification to multi-layered in vitro and cellular validation—provides a robust pathway for its characterization. Successful execution of these protocols will identify the direct molecular target(s), define the compound's potency and mode of action, and confirm its activity in a physiologically relevant context. Subsequent in vivo studies in appropriate animal models will be essential to evaluate its therapeutic potential by examining its efficacy, toxicity, and pharmacokinetic profile.[20][21][22] This comprehensive strategy will transform this compound from a chemical structure into a well-characterized biological probe or a promising lead for drug development.

References

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 187-198. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

-

BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. [Link]

-

Arp, L. H. (1999). Tumor models: assessing toxicity in efficacy studies. Toxicologic Pathology, 27(1), 121-122. [Link]

-

Huang, R., et al. (2016). Modelling the Tox21 10 K chemical profiles for in vivo toxicity prediction and mechanism characterization. Nature Communications, 7, 10425. [Link]

-

Chem Help ASAP. (2023, October 7). in vivo general toxicology studies [Video]. YouTube. [Link]

-

Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 261(4), 127-137. [Link]

-

Taha, E. A., & Al-Karmalawy, A. A. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Pharmaceuticals, 14(7), 659. [Link]

-

Asthana, S., et al. (2023). In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. In: Drugs and a Methodological Compendium. Springer Nature Singapore. [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]

-

Lin, Y. H., et al. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Molecular Pharmaceutics. [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(39), 28065-28087. [Link]

-

Luhata, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Pharmaceutical Sciences Review and Research, 32(1), 183-191. [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

-

Lin, Y. H., et al. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. PubMed. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. [Link]

-

Khan, F., et al. (2025). Enzyme assay techniques and protocols. ResearchGate. [Link]

-

Singh, R. (2022). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. Journal of Pharmaceutical Research International, 34(1A), 48-57. [Link]

-

Afonso, C. M. M. (2021). What is the importance of carboxylic group in the structure of drugs? ResearchGate. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. [Link]

-

Quora. (2017). Which is more acidic between benzoic acid and p-bromobenzoic acid, and why?[Link]

-

Kim, J. A., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5064-5067. [Link]

-

Luhata, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzoic acid. PubChem. [Link]

-

White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. [Link]

-

Yilmaz, M. T. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2), 1-5. [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijaem.net [ijaem.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. jocpr.com [jocpr.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Signaling Pathway Assays [promega.sg]

- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]

- 20. Tumor models: assessing toxicity in efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Determination of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Abstract

Solubility is a critical physicochemical parameter in drug development, influencing everything from formulation design to bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of aqueous solubility for the compound 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. While specific pre-existing solubility data for this compound is sparse, this document outlines the fundamental principles and detailed experimental protocols necessary to generate high-quality, reliable thermodynamic solubility data. We delve into the industry-standard Shake-Flask method and complementary potentiometric techniques, explaining the scientific rationale behind protocol design and analytical quantification.

Introduction: The Significance of Solubility

In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property. It dictates the dissolution rate, a key factor in oral absorption, and profoundly impacts the feasibility of developing various dosage forms, particularly parenteral solutions. Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and complicating dose selection.

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a tertiary amine, and a bromide substituent, suggests it is an amphoteric compound, capable of exhibiting both acidic and basic properties.[1] Supplied as a hydrochloride salt, its solubility is expected to be highly dependent on the pH of the aqueous medium.[2][3] Therefore, a simple solubility value in pure water is insufficient; a complete pH-solubility profile is required to fully characterize its behavior.

This guide provides the scientific and methodological foundation for establishing such a profile, ensuring data integrity and supporting informed decision-making in a research and development setting.

Physicochemical Profile and Its Influence on Experimental Design

Before embarking on experimental determination, a thorough analysis of the molecule's structure provides critical insights into its expected behavior.

-

Chemical Structure: this compound

-

Molecular Formula: C₉H₁₁BrClNO₂[4]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): An acidic group that will be deprotonated (ionized) at higher pH, increasing solubility.

-

Tertiary Amine (-N(CH₃)₂): A basic group that will be protonated (ionized) at lower pH, increasing solubility.

-

Hydrochloride Salt (-HCl): The compound is supplied in a salt form, which typically enhances aqueous solubility compared to the free base.

-

The presence of both an acidic and a basic functional group makes this an amphoteric molecule. Amphoteric compounds often exhibit a "U-shaped" pH-solubility profile, with the lowest solubility occurring at the isoelectric point (pI), where the net charge on the molecule is zero.[6] At pH values below the pKa of the carboxylic acid and above the pKa of the conjugate acid of the amine, the molecule exists predominantly as a zwitterion, which can have limited solubility. Understanding this behavior is paramount for selecting the appropriate pH conditions for testing.

Gold Standard Methodology: Thermodynamic Solubility via the Shake-Flask Method

The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. Its reliability stems from allowing the system to reach a true thermodynamic equilibrium.[7] The Organisation for Economic Co-operation and Development (OECD) Guideline 105 also describes this approach for determining water solubility.[9][10][11][12][13]

Rationale for the Shake-Flask Protocol

The core principle is to create a saturated solution by agitating an excess amount of the solid API in the chosen solvent (or buffer) for a sufficient duration to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by the quantification of the dissolved API in the supernatant, yields the solubility value. The inclusion of sampling at multiple time points (e.g., 24 and 48 hours) is a critical self-validating step to confirm that equilibrium has been achieved; if the concentration does not increase between these points, the system is considered stable.[14]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Materials:

-

This compound (solid powder)

-

Buffer solutions (pH 1.2, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). "Excess" means enough solid should remain visible at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 2-5 mL of buffer.

-

Incubation: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.[15]

-

Equilibration & Sampling:

-

After 24 hours of agitation, stop the shaker and allow the vials to stand for 30 minutes for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter into an HPLC vial. This step is critical to remove any undissolved particulates.

-

Dilute the filtered sample as necessary for analysis.

-

-

Confirmation of Equilibrium: Resume agitation. After another 24 hours (48 hours total), repeat the sampling procedure from the same vials.

-

pH Measurement: After the final sampling, measure and record the pH of each solution to confirm it has not drifted significantly.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered samples using a validated HPLC-UV method (detailed in Section 5).

-

Data Analysis:

-

Calculate the concentration for each sample based on the HPLC calibration curve.

-

Compare the concentrations at 24 and 48 hours. If the values are within a narrow margin (e.g., <5%), equilibrium is considered to have been reached, and the 24-hour value can be reported. If the concentration increased, the incubation time must be extended.

-

Report the average solubility and standard deviation for the triplicates at each pH condition.

-

Workflow Visualization: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Alternative Methodology: Potentiometric Titration

For a faster, higher-throughput assessment of pH-dependent solubility, potentiometric titration is an excellent alternative.[16][17] This method is particularly useful for ionizable compounds like the one . It works by titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates or dissolves can be detected by a change in the titration curve, from which the solubility at that specific pH can be calculated.[18][19][20]

This technique can simultaneously provide the pKa values of the acidic and basic groups, which are essential for fully understanding the pH-solubility profile.[16][17] While it may not always yield the true thermodynamic equilibrium solubility that the shake-flask method does, it provides a rapid and resource-efficient way to map out the solubility behavior across a wide pH range.

Analytical Quantification: HPLC-UV Method

Accurate quantification of the dissolved compound is crucial. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, specific, and widely available technique for this purpose.[21][22]

Rationale for Method Selection

The aromatic nature of this compound ensures it has a UV chromophore, making it readily detectable by UV spectroscopy.[23] HPLC provides the necessary specificity to separate the analyte from any potential impurities or degradants, ensuring that only the compound of interest is quantified.

Protocol for Quantification

-

Column Selection: A reverse-phase C18 column is a standard and suitable choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical for this type of compound.[24][25]

-

Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. This can be determined by running a UV scan of a standard solution.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards to create a calibration curve by plotting the peak area against concentration. A linear regression should be applied, and the curve should have a correlation coefficient (r²) > 0.995.

-

Sample Analysis: Inject the filtered and diluted samples from the solubility experiment. Use the peak area from the resulting chromatogram and the calibration curve equation to calculate the concentration in the sample.

Visualization: Analytical Method Selection

Caption: Decision tree for selecting a suitable analytical quantification method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of solubility across different conditions.

Table 1: Template for Reporting Solubility Data

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Mean Solubility (M) | Analytical Method |

| 1.2 | 25 | [Result] | [Result] | [Result] | HPLC-UV |

| 4.5 | 25 | [Result] | [Result] | [Result] | HPLC-UV |

| 6.8 | 25 | [Result] | [Result] | [Result] | HPLC-UV |

| 7.4 | 25 | [Result] | [Result] | [Result] | HPLC-UV |

Interpretation: The results should be plotted as Solubility (log scale) vs. pH. For an amphoteric compound like this compound, a U-shaped curve is expected. The minimum solubility will be observed near the isoelectric point. Solubility should increase significantly at low pH (due to protonation of the amine) and at high pH (due to deprotonation of the carboxylic acid).[26] This profile is critical for predicting where the drug will dissolve in the gastrointestinal tract and for designing appropriate formulations.

Conclusion

Determining the pH-solubility profile of this compound is a foundational step in its development as a potential pharmaceutical agent. While off-the-shelf data may be unavailable, a systematic and rigorous application of the gold-standard shake-flask method, coupled with a robust HPLC-UV analytical technique, will yield reliable and defensible thermodynamic solubility data. This guide provides the necessary protocols and scientific rationale to empower researchers to generate this critical dataset, thereby enabling a deeper understanding of the compound's behavior and facilitating its progression through the development pipeline.

References

-

OECD Test Guideline No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [URL: https://www.oecd.org/chemicalsafety/testing/43973950.pdf][9][10][11][12][13]

- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [URL: https://www.sciencedirect.com/book/9780123695208/drug-like-properties]

-

Avdeef, A. (2007). The Rise of Potentiometry in ADME. Advanced Drug Delivery Reviews, 59(7), 568-590. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0700088X][27]

-

Bergström, C. A. S. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 67(7), 945-963. [URL: https://pubmed.ncbi.nlm.nih.gov/25917409/][8]

-

Glomme, A., et al. (2005). A miniaturized shake-flask solubility method. Journal of Pharmaceutical Sciences, 94(1), 1-8. [URL: https://pubmed.ncbi.nlm.nih.gov/15538686/][7]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development.Advanced Drug Delivery Reviews, 59(7), 546-567. [URL: https://pubmed.ncbi.nlm.nih.gov/17602778/]

-

Hörner, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8821–8828. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c00828][16][17]

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. [URL: https://www.who.int/publications/m/item/trs-1019-annex-4][15]

- Baka, E., et al. (2008). The effect of buffer composition on the accuracy of solubility measurement.Pharmaceutical Research, 25(1), 51-61. [URL: https://link.springer.com/article/10.1007/s11095-007-9351-4]

- Streng, W. H. (1983). The effect of pH on the solubility of a new amphoteric drug.International Journal of Pharmaceutics, 15(3), 319-328. [URL: https://www.sciencedirect.com/science/article/abs/pii/037851738390141X]

-

Martinez, F., & Gomez, A. (2002). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 233(1-2), 167-175. [URL: https://pubmed.ncbi.nlm.nih.gov/23200928/][1]

-

Lee, H. S., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Chromatography and Separation Techniques, 8(5). [URL: https://www.longdom.org/open-access/development-of-hplcuv-method-for-detection-and-quantification-of-eight-organic-acids-in-animal-feed-2157-7064-1000385.pdf][21][22]

Sources

- 1. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How does pH affect solubility? - askIITians [askiitians.com]

- 4. This compound | C9H11BrClNO2 | CID 53216700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1280786-55-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. enamine.net [enamine.net]

- 15. who.int [who.int]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. longdom.org [longdom.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. mdpi.com [mdpi.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

This guide provides an in-depth, predictive analysis of the spectroscopic characteristics of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and advanced prediction algorithms. This approach offers a robust framework for researchers, scientists, and drug development professionals to anticipate and interpret the spectroscopic data of this compound, facilitating its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring with a bromine atom and a carboxylic acid group in a 1,2- (or ortho) relationship, and a dimethylamino group at position 5. The hydrochloride form indicates that the basic dimethylamino group is protonated. This structural arrangement dictates a unique electronic environment, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental spectra, the following predictions are based on established additive models and computational prediction tools.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the dimethylamino protons, the amine proton, and the carboxylic acid proton. The electron-withdrawing nature of the bromine and carboxylic acid groups, and the electron-donating effect of the protonated dimethylamino group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Amine (-N⁺H) | 8.0 - 9.0 | Broad Singlet | 1H |

| Aromatic (H-3) | 7.8 - 8.0 | Doublet | 1H |

| Aromatic (H-4) | 7.4 - 7.6 | Doublet of Doublets | 1H |

| Aromatic (H-6) | 7.2 - 7.4 | Doublet | 1H |

| Dimethylamino (-N(CH₃)₂) | 3.1 - 3.3 | Singlet | 6H |

Causality behind Predictions: The carboxylic acid proton is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.[3] The aromatic protons are in a complex environment. The proton ortho to the bromine (H-3) will be downfield due to the deshielding effect of the halogen. The protonated dimethylamino group, being electron-withdrawing, will also contribute to the deshielding of the aromatic protons. The dimethylamino methyl groups will appear as a singlet, as they are equivalent.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as protic solvents like D₂O can lead to the exchange of the acidic -COOH and -N⁺H protons, causing their signals to disappear.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, as no plane of symmetry is present.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 170 |

| Aromatic (C-1, C-Br) | 118 - 122 |

| Aromatic (C-2, C-COOH) | 135 - 140 |

| Aromatic (C-3) | 130 - 135 |

| Aromatic (C-4) | 125 - 130 |

| Aromatic (C-5, C-N) | 145 - 150 |

| Aromatic (C-6) | 120 - 125 |

| Dimethylamino (-N(CH₃)₂) | 40 - 45 |

Causality behind Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field.[4] The aromatic carbons exhibit a range of chemical shifts influenced by the substituents. The carbon attached to the bromine (C-1) will be shielded relative to an unsubstituted benzene, while the carbon attached to the nitrogen (C-5) will be significantly deshielded. The methyl carbons of the dimethylamino group will be the most shielded, appearing at the highest field.[5]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Use a larger spectral width (e.g., 0-200 ppm).

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 | Carboxylic Acid O-H | Stretching (broad) |

| 2800-3000 | Aromatic & Aliphatic C-H | Stretching |

| 1680-1710 | Carboxylic Acid C=O | Stretching |

| 1550-1600 | Aromatic C=C | Stretching |

| 1200-1300 | C-N | Stretching |

| 1000-1100 | C-Br | Stretching |

| 900-950 | Carboxylic Acid O-H | Bending (out-of-plane) |

Causality behind Predictions: The IR spectrum is expected to be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[6] A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid.[7] The C-N stretching vibration will likely appear in the 1200-1300 cm⁻¹ range. The C-Br stretch is expected in the fingerprint region. Aromatic C=C stretching bands will be observed in the 1550-1600 cm⁻¹ region.[8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrometry Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak for the free base (C₉H₁₀BrNO₂) is expected at m/z 243 and 245 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[9] The hydrochloride salt will likely not be observed intact in most ionization techniques.

-

Major Fragments:

-

Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of water from the carboxylic acid.

-

Loss of COOH: A peak corresponding to [M-45]⁺ from the loss of the carboxylic acid group.

-

Loss of Br: A peak corresponding to [M-79/81]⁺.

-

α-cleavage: Cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of the dimethylamino group or the bromine atom.

-

Causality behind Predictions: In electron ionization (EI) MS, the molecular ion is expected to be reasonably intense due to the stability of the aromatic ring. The most characteristic feature will be the isotopic pattern of bromine.[10] Fragmentation is likely to be initiated by the loss of labile groups such as the bromine atom or the carboxylic acid group.[11]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the source. This is a soft ionization technique and may yield the protonated molecule of the free base, [M+H]⁺.

-

EI: Introduce the sample via a direct insertion probe or through a gas chromatograph. This is a higher-energy technique that will induce more fragmentation.

-

-

Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively design experiments, interpret results, and confirm the identity and purity of this compound. The provided protocols offer a starting point for the practical application of these analytical techniques.

References

-

Stadler, T., & Schmid, P. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]

-

Barros, A. I. R. N. A., et al. (2018). Photoacoustic spectroscopy of aromatic amino acids in proteins. ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

BioNumbers. (n.d.). Spectroscopic properties of the aromatic amin. Retrieved from [Link]

-

Al-Janabi, K. F. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. whitman.edu [whitman.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride: A Versatile Synthetic Building Block

Executive Summary: 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a substituted aromatic carboxylic acid whose potential in research and development has yet to be fully explored in published literature.[1] However, a detailed analysis of its constituent functional groups—an ortho-bromo substituent, a meta-dimethylamino group, and a carboxylic acid—reveals its significant promise as a versatile starting material. This guide, intended for researchers in medicinal chemistry, organic synthesis, and materials science, elucidates the compound's potential applications by drawing parallels with structurally analogous molecules. We will explore its utility as a scaffold for generating novel molecular entities via cross-coupling reactions and discuss its potential in the development of new therapeutic agents and advanced materials.

Physicochemical Properties and Structural Analysis

This compound is a crystalline solid. The hydrochloride salt form is intended to enhance its stability and aqueous solubility, which is advantageous for handling and certain reaction conditions. Its core chemical features are detailed below.

| Property | Value | Source |

| CAS Number | 1280786-55-1 | [2] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [2] |

| Molecular Weight | 280.55 g/mol | [2] |

| IUPAC Name | 2-bromo-5-(dimethylamino)benzoic acid;hydrochloride | [2] |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl | [2] |

| InChI Key | IMMCFMLZTZKEEX-UHFFFAOYSA-N | [2] |

The true value of this molecule lies in the strategic placement of its functional groups:

-

The Aryl Bromide: The carbon-bromine bond at the 2-position is the most synthetically valuable feature. It serves as an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This reactivity is the gateway to constructing complex molecular architectures.